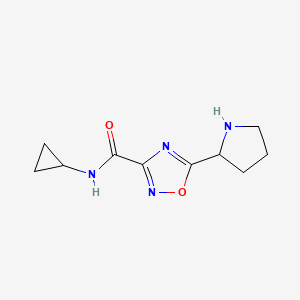

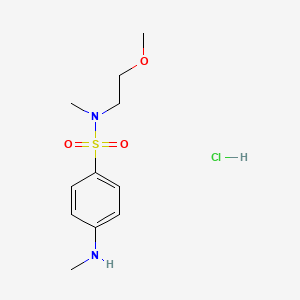

N-(2-methoxyethyl)-N-methyl-4-(methylamino)benzene-1-sulfonamide hydrochloride

Overview

Description

“N-(2-methoxyethyl)-N-methyl-4-(methylamino)benzene-1-sulfonamide hydrochloride” is a chemical compound . It contains a total of 44 bonds, including 20 non-H bonds, 8 multiple bonds, 8 rotatable bonds, 2 double bonds, 6 aromatic bonds, 1 six-membered ring, 1 secondary amine (aliphatic), 1 ether (aliphatic), and 1 sulfonamide (thio-/dithio-) .

Molecular Structure Analysis

The molecular formula of “this compound” is C10H17ClN2O3S, and its molecular weight is 280.77 g/mol .Physical and Chemical Properties Analysis

The physical state of “this compound” is solid . It is soluble in methanol .Scientific Research Applications

Synthesis and Characterization

A significant area of application involves the synthesis and characterization of sulfonamide derivatives. For example, Fatima et al. (2013) synthesized a series of N-substituted benzene sulfonamides and evaluated their antioxidant activities, revealing that certain derivatives show promising activity against acetylcholinesterase enzyme, which could be beneficial for treating neurodegenerative diseases. This suggests that N-(2-methoxyethyl)-N-methyl-4-(methylamino)benzene-1-sulfonamide hydrochloride and its analogs could be explored for their potential in neuroprotection or other therapeutic areas where enzyme inhibition is beneficial (Fatima et al., 2013).

Biological Screening

Another application area is the biological screening of sulfonamide compounds for various activities. Liu et al. (2015) demonstrated the synthesis of α-(N-sulfonyl)amino-N-methoxymethyl-N-methylamides, offering a pathway to produce compounds with potential biological significance, such as antimicrobial or anti-inflammatory properties (Liu, Guo, & Chen, 2015).

Herbicidal and Antimicrobial Activity

The herbicidal and antimicrobial activities of sulfonamide derivatives represent another important application. Yoshimura et al. (2011) assessed the herbicidal activities of sulfonanilides against paddy weeds, indicating that compounds like this compound could be optimized for agricultural applications to control weed growth without harming rice plants (Yoshimura et al., 2011).

Anticancer Evaluation

Furthermore, Halawa et al. (2020) explored the synthesis of heterocyclic compounds with a sulfonamide moiety, evaluating their antiproliferative activity against human cancerous cell lines. This research signifies the potential of sulfonamide derivatives in developing novel cancer therapies, highlighting the importance of structural modifications to enhance biological activity (Halawa et al., 2020).

Novel Applications

Finally, Mokhtari et al. (2014) designed and synthesized azo reactive dyes with anti-bacterial and insect-repellent properties by combining sulfonamides with N,N-Diethyl-m-toluamide (DEET), demonstrating the versatility of sulfonamide derivatives in creating multifunctional materials for textile applications (Mokhtari, Shams‐Nateri, & Ferdosi, 2014).

Mechanism of Action

Properties

IUPAC Name |

N-(2-methoxyethyl)-N-methyl-4-(methylamino)benzenesulfonamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H18N2O3S.ClH/c1-12-10-4-6-11(7-5-10)17(14,15)13(2)8-9-16-3;/h4-7,12H,8-9H2,1-3H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WKAFMKIYPNGZJH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1=CC=C(C=C1)S(=O)(=O)N(C)CCOC.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H19ClN2O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

294.80 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

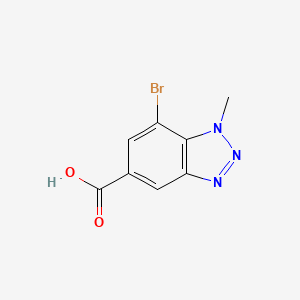

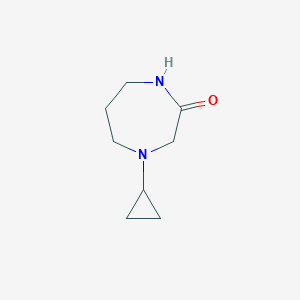

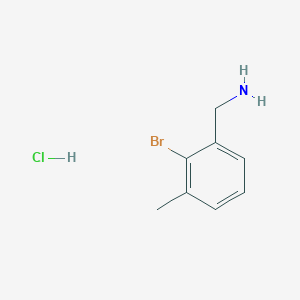

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-{1-[3-(butan-2-yl)-1H-1,2,4-triazol-5-yl]ethyl}-2,3-dihydro-1H-isoindole-1,3-dione](/img/structure/B1379614.png)

![[4-(Prop-2-yn-1-ylsulfanyl)phenyl]methanol](/img/structure/B1379617.png)

![Tert-butyl 4-[3-(dimethylamino)-1,2,4-oxadiazol-5-yl]piperidine-1-carboxylate](/img/structure/B1379622.png)

![8-bromo-1H,2H,3H,4H,5H-pyrrolo[1,2-a][1,4]diazepin-1-one](/img/structure/B1379625.png)